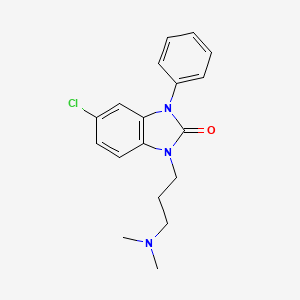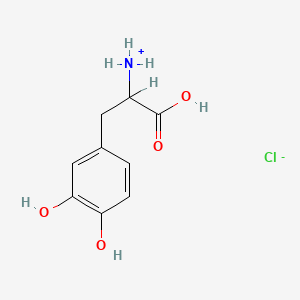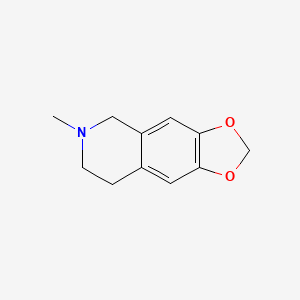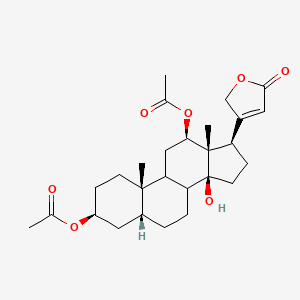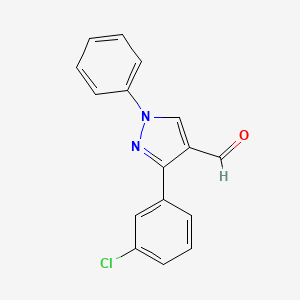
Dopentacontan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Dopentacontane has a simple linear structure consisting of a chain of 52 carbon atoms with hydrogen atoms attached . It has no hydrogen bond acceptors or donors, and it has 49 freely rotating bonds .Physical And Chemical Properties Analysis
Dopentacontane has a density of 0.8±0.1 g/cm3 . It has a boiling point of 587.6±13.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 84.5±0.8 kJ/mol . The flash point is 527.1±9.4 °C . The index of refraction is 1.460 . The molar refractivity is 243.0±0.3 cm3 . The polar surface area is 0 Å2 . The polarizability is 96.3±0.5 10-24 cm3 . The surface tension is 31.5±3.0 dyne/cm . The molar volume is 886.9±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Standard für die Gaschromatographie
Dopentacontan wird als Standard für die Gaschromatographie (GC) verwendet. GC ist eine verbreitete Art der Chromatographie, die in der analytischen Chemie zur Trennung und Analyse von Verbindungen eingesetzt wird, die ohne Zersetzung verdampft werden können .
Analyse der molekularen Struktur
Die molekulare Struktur von this compound, das eine sehr lange, unverzweigte Kette von Kohlenstoffatomen (C52) mit Einfachbindungen zwischen jedem Kohlenstoffatom darstellt, ist von wissenschaftlichem Interesse. Die außergewöhnliche Länge der Kohlenstoffkette zeigt aufgrund der starken Van-der-Waals-Kräfte zwischen den langen Ketten einzigartige Eigenschaften.
Analyse chemischer Reaktionen
This compound kann Verbrennungsreaktionen mit Sauerstoff eingehen, wobei Kohlendioxid und Wasserdampf freigesetzt werden. Diese Eigenschaft kann in der Energieerzeugung und in Umweltstudien genutzt werden.
Analyse physikalischer und chemischer Eigenschaften
Die physikalischen und chemischen Eigenschaften von this compound, wie z. B. sein Schmelzpunkt, Siedepunkt, Löslichkeit und Stabilität, sind in verschiedenen wissenschaftlichen Bereichen von Interesse. So kann sein hoher Schmelzpunkt aufgrund starker intermolekularer Kräfte in der Materialwissenschaft zur Entwicklung hitzebeständiger Materialien eingesetzt werden.
Selbstassemblierung zu supramolekularen Strukturen
Die langen Alkylketten von this compound ermöglichen die Selbstassemblierung zu wohldefinierten supramolekularen Strukturen. Wissenschaftler untersuchen diese Selbstassemblierungsprozesse, um neuartige Materialien mit maßgeschneiderten Eigenschaften zu entwickeln.
Anwendungen in der Wirkstoffabgabe
Die selbstassemblierten supramolekularen Strukturen von this compound können in der Wirkstoffabgabe eingesetzt werden. Die Fähigkeit, die Größe und Form dieser Strukturen zu kontrollieren, ermöglicht die gezielte Abgabe von therapeutischen Wirkstoffen.
Anwendungen in der Molekularelektronik
Die selbstassemblierten supramolekularen Strukturen von this compound können auch in der Molekularelektronik eingesetzt werden. Diese Strukturen könnten möglicherweise zur Herstellung von elektronischen Bauelementen im Nanobereich verwendet werden.
Safety and Hazards
The safety data sheet for Dopentacontane suggests that it should be handled with care to avoid contact with skin, eyes, and clothing . In case of accidental ingestion or inhalation, immediate medical attention is advised . It is recommended to use personal protective equipment and ensure adequate ventilation when handling Dopentacontane .
Wirkmechanismus
Target of Action
Dopentacontane is a long-chain alkane with the molecular formula C52H106 It’s known that dopentacontane can self-assemble into well-defined supramolecular structures. These structures can be investigated for their potential applications in various fields, such as drug delivery and molecular electronics.
Mode of Action
The mode of action of dopentacontane is primarily physical rather than biochemical. As a long-chain alkane, dopentacontane can interact with other molecules through van der Waals forces and hydrophobic interactions . These interactions allow dopentacontane to form supramolecular structures. The exact nature of these interactions and the resulting changes would depend on the specific environment and the other molecules present.
Result of Action
The result of dopentacontane’s action is the formation of well-defined supramolecular structures. These structures could potentially be used to create novel materials with tailored properties for applications in various fields. The exact molecular and cellular effects would depend on the specific application and the other components of the system.
Eigenschaften
IUPAC Name |
dopentacontane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H106/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-52H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIPLQZWDQVPPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H106 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335022 |
Source


|
| Record name | dopentacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
731.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7719-79-1 |
Source


|
| Record name | Dopentacontane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7719-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | dopentacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methylbenzo[c]phenanthrene](/img/structure/B1616289.png)
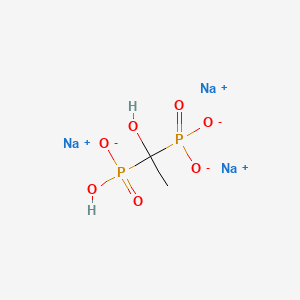
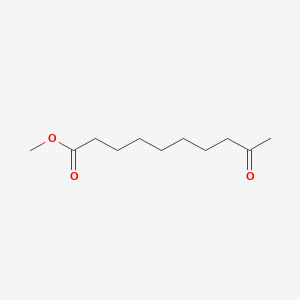

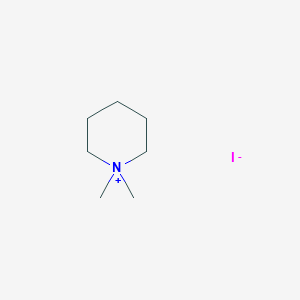
![2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile](/img/structure/B1616296.png)
